B1578488 Ocellatin-6

Ocellatin-6

Cat. No.: B1578488
Attention: For research use only. Not for human or veterinary use.
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Description

Ocellatin-6 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Leptodactylus frogs, part of the ocellatin family known for its broad-spectrum activity against gram-positive and gram-negative bacteria. It comprises 18–21 amino acid residues, characterized by a net charge of +2 and a moderate hydrophobic moment (µH) . This compound adopts a helical conformation in membrane-mimetic environments, with 36% α-helix content in aqueous solutions and increased helical stability in lipid bilayers . Its primary structure shares conserved residues (e.g., Gly1, Asp4, Lys7, Glu19, Lys20) critical for membrane interaction and antimicrobial activity . This compound exhibits moderate antimicrobial efficacy, with a minimum inhibitory concentration (MIC) of 28 µM against Staphylococcus aureus ATCC29213 , but lower potency compared to other ocellatins like ocellatin-5 and hybrid analogs such as P3-Ll-2085.

Properties

bioactivity

Antibacterial

sequence

AVLDFIKAAGKGLVTNIMEKVG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Ocellatin-6 shares significant sequence homology with other ocellatins and synthetic analogs. Key comparisons include:

Peptide Sequence Similarity to this compound Key Structural Differences
Ocellatin-10 86.4% similarity Substitution at position 18 (Ile → Leu) ; higher α-helix content (81% vs. 36%)
Ocellatin-5 76.2% similarity Shorter sequence (17 residues vs. 18); distinct N-terminal truncation
P3-Ll-2085 90.5% identity Hybrid peptide with Leu18 substitution; synthetic design enhances α-helix stability

Conserved residues (Gly1, Asp4, Lys11) suggest a shared mechanism of membrane disruption, while substitutions in variable regions (e.g., positions 15 and 18) modulate hydrophobicity and target specificity .

Antimicrobial Activity

This compound demonstrates lower potency compared to analogs, as shown in MIC assays:

Peptide MIC (µM) Against S. aureus MIC (µM) Against E. coli Hemolytic Activity
This compound 28 ~15–28 Limited data
Ocellatin-5 14.6 ~10–15 Limited data
Ocellatin-10 ~15 (predicted) ~15 (predicted) Not reported
P3-Ll-2085 15 10 100% hemolysis at 40 µM

This compound’s higher MIC values correlate with its reduced α-helix content and aggregation propensity (32% vs. 7% for P3-Ll-2085), which may hinder membrane penetration .

Physicochemical Properties

Parameter This compound Ocellatin-10 P3-Ll-2085
Net Charge +2 +2 +2
α-Helix Content 36% 81% 70%
Aggregation (%) 32 Intermediate 7

The lower α-helix content of this compound reduces its ability to adopt a stable amphipathic structure, critical for pore formation in bacterial membranes .

Functional Implications

  • Ocellatin-10 : Despite high structural similarity, its enhanced helicity predicts superior antimicrobial activity, pending experimental validation .
  • Ocellatin-5 : Shorter sequence but higher potency, suggesting N-terminal residues are dispensable for activity .

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